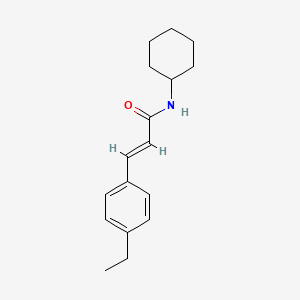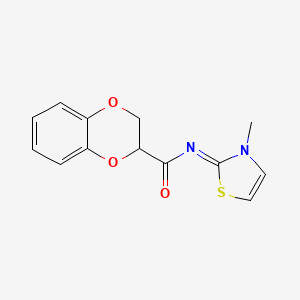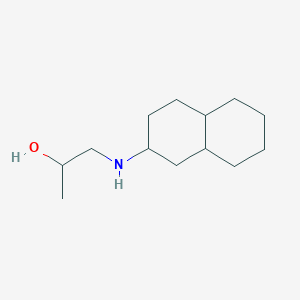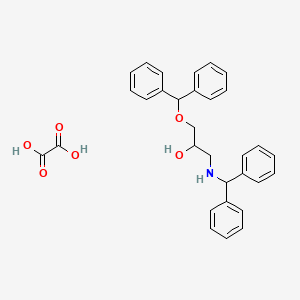
(E)-N-cyclohexyl-3-(4-ethylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-cyclohexyl-3-(4-ethylphenyl)prop-2-enamide, also known as CYCLOPS, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.
作用機序
The exact mechanism of action of (E)-N-cyclohexyl-3-(4-ethylphenyl)prop-2-enamide is not fully understood. However, it is believed that (E)-N-cyclohexyl-3-(4-ethylphenyl)prop-2-enamide binds to specific receptors, such as the TRPA1 ion channel and the P2X7 receptor, and inhibits their activity. This results in a decrease in pain sensation and inflammation, as well as a decrease in immune response.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-cyclohexyl-3-(4-ethylphenyl)prop-2-enamide can reduce pain sensation and inflammation in animal models. In addition, (E)-N-cyclohexyl-3-(4-ethylphenyl)prop-2-enamide has been shown to decrease the release of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor alpha.
実験室実験の利点と制限
One advantage of using (E)-N-cyclohexyl-3-(4-ethylphenyl)prop-2-enamide in lab experiments is its selectivity for specific receptors, such as the TRPA1 ion channel and the P2X7 receptor. This allows researchers to study the role of these receptors in various physiological processes.
One limitation of using (E)-N-cyclohexyl-3-(4-ethylphenyl)prop-2-enamide in lab experiments is its relatively low yield. This can make it difficult to obtain large quantities of (E)-N-cyclohexyl-3-(4-ethylphenyl)prop-2-enamide for use in experiments.
将来の方向性
There are several future directions for research involving (E)-N-cyclohexyl-3-(4-ethylphenyl)prop-2-enamide. One direction is to further study the role of the TRPA1 ion channel and the P2X7 receptor in various physiological processes, using (E)-N-cyclohexyl-3-(4-ethylphenyl)prop-2-enamide as a research tool.
Another direction is to develop more efficient synthesis methods for (E)-N-cyclohexyl-3-(4-ethylphenyl)prop-2-enamide, in order to increase its yield and availability for use in experiments.
Finally, (E)-N-cyclohexyl-3-(4-ethylphenyl)prop-2-enamide could be further studied for its potential therapeutic use in various diseases, such as chronic pain, inflammation, and autoimmune disorders.
合成法
The synthesis of (E)-N-cyclohexyl-3-(4-ethylphenyl)prop-2-enamide involves the reaction between cyclohexanone, 4-ethylbenzaldehyde, and propargylamine. The reaction is carried out in the presence of a catalyst, such as copper (II) acetate, in a solvent, such as ethanol. The resulting product is then purified using column chromatography. The yield of (E)-N-cyclohexyl-3-(4-ethylphenyl)prop-2-enamide is typically around 70%.
科学的研究の応用
(E)-N-cyclohexyl-3-(4-ethylphenyl)prop-2-enamide has shown potential as a research tool in various scientific fields. One study has shown that (E)-N-cyclohexyl-3-(4-ethylphenyl)prop-2-enamide can selectively inhibit the activity of the TRPA1 ion channel, which is involved in pain sensation and inflammation. This suggests that (E)-N-cyclohexyl-3-(4-ethylphenyl)prop-2-enamide could be used to study the role of TRPA1 in various physiological processes.
Another study has shown that (E)-N-cyclohexyl-3-(4-ethylphenyl)prop-2-enamide can inhibit the activity of the P2X7 receptor, which is involved in the immune response. This suggests that (E)-N-cyclohexyl-3-(4-ethylphenyl)prop-2-enamide could be used to study the role of the P2X7 receptor in various immune-related diseases, such as autoimmune disorders and cancer.
特性
IUPAC Name |
(E)-N-cyclohexyl-3-(4-ethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-2-14-8-10-15(11-9-14)12-13-17(19)18-16-6-4-3-5-7-16/h8-13,16H,2-7H2,1H3,(H,18,19)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACSUJDMHUGIIW-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(furan-2-ylmethylamino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452416.png)
![[2-(4-fluoroanilino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452422.png)
![N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide](/img/structure/B7452437.png)


![4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol](/img/structure/B7452446.png)
![4-[[(1-Benzylpyrrolidin-3-yl)amino]methyl]phenol](/img/structure/B7452448.png)

![N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7452456.png)
![(2E)-1-[3-(4-methoxyphenyl)oxiran-2-yl]-2-(1,3,3-trimethylindol-2-ylidene)ethanone](/img/structure/B7452459.png)
![2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide](/img/structure/B7452464.png)


